molecular formula C7H4BrF3 B1372171 1-Bromo-4-(difluoromethyl)-2-fluorobenzene CAS No. 1214386-70-5

1-Bromo-4-(difluoromethyl)-2-fluorobenzene

Cat. No.: B1372171
CAS No.: 1214386-70-5
M. Wt: 225.01 g/mol
InChI Key: TVFLYOWMGULWTE-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4BrF3. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. This compound is used in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(difluoromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)-2-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Reduction: The compound can be reduced to the corresponding 4-(difluoromethyl)-2-fluorobenzene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate, are typical.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reagent for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Cross-Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

    Reduction: The major product is 4-(difluoromethyl)-2-fluorobenzene.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those targeting fluorine-containing pharmacophores.

    Chemical Biology: The compound is used in the design of probes and molecular tags for studying biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in cross-coupling reactions. The difluoromethyl and fluorine groups influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(difluoromethyl)benzene: Lacks the additional fluorine atom at the 2-position.

    1-Bromo-2,4-difluorobenzene: Contains two fluorine atoms but lacks the difluoromethyl group.

    4-Bromo-2-fluorotoluene: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

1-Bromo-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of fluorine-containing compounds and materials with specific electronic characteristics.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFLYOWMGULWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214386-70-5
Record name 1-bromo-4-(difluoromethyl)-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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